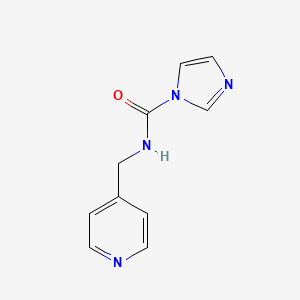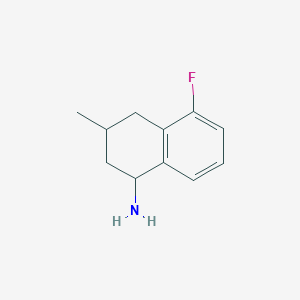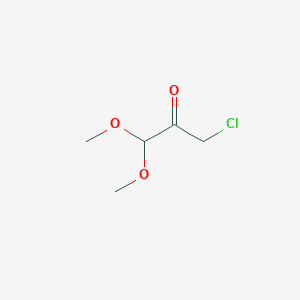
3-Chloro-1,1-dimethoxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1-dimethoxypropan-2-one is an organic compound with the molecular formula C5H9ClO3. It is a chlorinated derivative of dimethoxypropanone and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-dimethoxypropan-2-one typically involves the chlorination of 1,1-dimethoxypropan-2-one. One common method includes the reaction of 1,1-dimethoxypropan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1-dimethoxypropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 3-methoxy-1,1-dimethoxypropan-2-one.
Oxidation: Formation of 3-chloro-1,1-dimethoxypropanoic acid.
Reduction: Formation of 3-chloro-1,1-dimethoxypropan-2-ol.
Applications De Recherche Scientifique
3-Chloro-1,1-dimethoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1-dimethoxypropan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, allowing for various substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1,1-dimethoxypropane
- 1,1-Dimethoxypropane
- 3-Chloropropionaldehyde Dimethyl Acetal
Uniqueness
3-Chloro-1,1-dimethoxypropan-2-one is unique due to its specific reactivity and the presence of both chlorine and methoxy groups. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C5H9ClO3 |
|---|---|
Poids moléculaire |
152.57 g/mol |
Nom IUPAC |
3-chloro-1,1-dimethoxypropan-2-one |
InChI |
InChI=1S/C5H9ClO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3 |
Clé InChI |
WORKLVPNYZGIJF-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




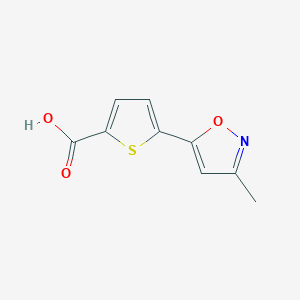
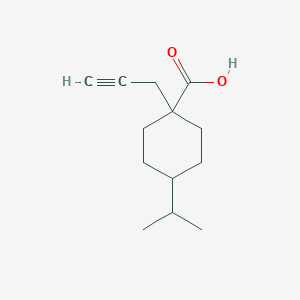
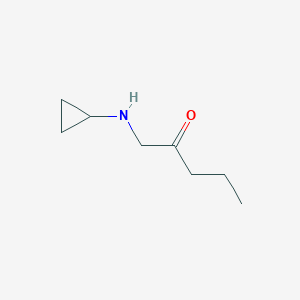
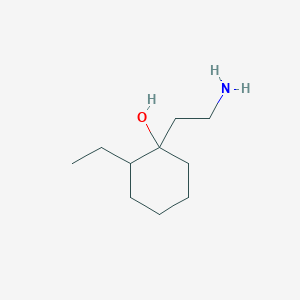
![N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)


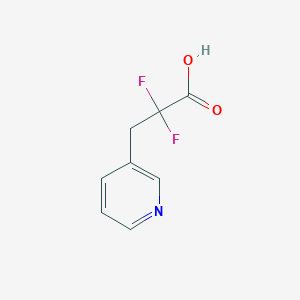
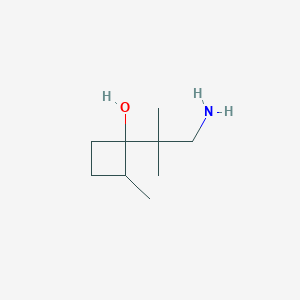
![6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13178560.png)
